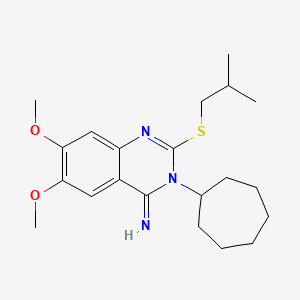

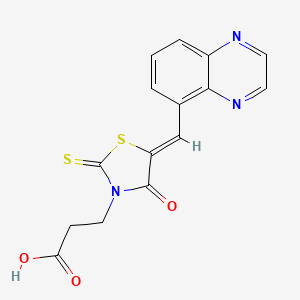

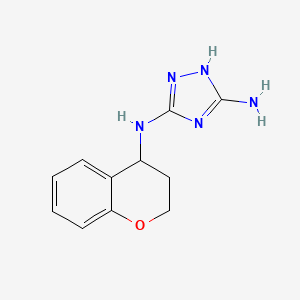

3-Cycloheptyl-6,7-dimethoxy-2-(2-methylpropylsulfanyl)quinazolin-4-imine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized and evaluated for their anticonvulsant activity . This suggests that the synthesis of 3-Cycloheptyl-6,7-dimethoxy-2-(2-methylpropylsulfanyl)quinazolin-4-imine could involve similar methods.Physical And Chemical Properties Analysis

This compound has a molecular formula of C21H31N3O2S and a molecular weight of 389.56 g/mol . Other physical and chemical properties were not found in the search results.科学的研究の応用

Organic Synthesis and Catalysis

The compound is involved in advanced organic synthesis techniques, including palladium-catalyzed oxidative carbonylation reactions, which are crucial for synthesizing various heterocyclic compounds. For instance, the synthesis of 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-ones demonstrates the versatility of palladium-catalyzed cyclization-alkoxycarbonylation reactions in creating complex molecular structures from simpler precursors. These methodologies are significant for the synthesis of compounds with potential pharmacological activities (Costa et al., 2004).

Medicinal Chemistry

In the realm of medicinal chemistry, the structural motif of quinazolin-4-imine serves as a cornerstone for designing novel therapeutic agents. For example, novel Schiff base derivatives of quinazolin-4(3H)-one have been synthesized, showcasing antibacterial activities against tobacco and tomato bacterial wilts. This synthesis approach, by incorporating aminoethyl moieties to increase the amine bridge of quinazolin-4(3H)-one amine, highlights the potential for developing new antibacterial agents (Xianglong Wang et al., 2014).

Antimalarial Research

Quinazolin-4-imine derivatives also show promise in antimalarial research. The synthesis of alanine-linked hybrid quinazolin-4(3H)-one derivatives, which perturb the malarial reductase activity in the folate pathway, signifies an innovative approach to combating malaria. The optimization and modification of Grimmel's method for incorporating alanine linked sulphonamide in quinazolin-4(3H)-ones offer potent antimalarial entities, demonstrating significant enzyme inhibitory efficacy against both human and Plasmodium falciparum dihydrofolate reductases (Tarosh S. Patel et al., 2017).

Green Chemistry

In green chemistry, the compound's relevance is noted in the development of environmentally friendly synthetic methodologies. For instance, the electrochemical synthesis of quinazolinones from carbon dioxide, utilizing basic ionic liquids as catalysts, represents a sustainable approach to constructing quinazolin-4(3H)-ones, a key intermediate for several drugs. This method underscores the importance of using carbon dioxide as a raw material in organic synthesis, aligning with the principles of green chemistry and sustainability (Y. Patil et al., 2009).

Safety And Hazards

特性

IUPAC Name |

3-cycloheptyl-6,7-dimethoxy-2-(2-methylpropylsulfanyl)quinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O2S/c1-14(2)13-27-21-23-17-12-19(26-4)18(25-3)11-16(17)20(22)24(21)15-9-7-5-6-8-10-15/h11-12,14-15,22H,5-10,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTSQNAVHYYDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC2=CC(=C(C=C2C(=N)N1C3CCCCCC3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

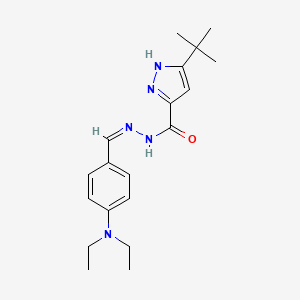

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2958919.png)

![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2958935.png)

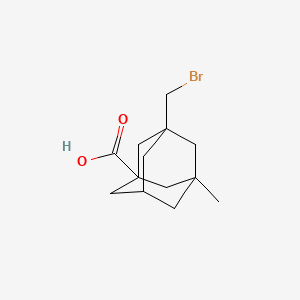

![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)

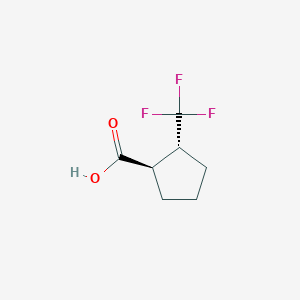

![5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2958942.png)